
1,1,3-Trifluoro-1,3-diiodopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trifluoro-1,3-diiodopropane is a halogenated hydrocarbon with the molecular formula C3H3F3I2. This compound is characterized by the presence of three fluorine atoms and two iodine atoms attached to a propane backbone. It is a colorless liquid with a high density and is used in various chemical reactions and industrial applications.
Métodos De Preparación
The synthesis of 1,1,3-Trifluoro-1,3-diiodopropane typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,3-Trifluoropropane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1,3-Trifluoro-1,3-diiodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,1,3-Trifluoropropane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert the compound into corresponding alcohols or acids.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3-Trifluoro-1,3-diiodopropane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trifluoro-1,3-diiodopropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atoms can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1,1,3-Trifluoro-1,3-diiodopropane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trifluoro-3-iodopropane: This compound has a similar structure but with only one iodine atom, making it less reactive in certain substitution reactions.
1,1-Difluoro-1,3-diiodopropane: This compound has two fluorine atoms instead of three, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
58706-47-1 |
|---|---|
Fórmula molecular |
C3H3F3I2 |
Peso molecular |
349.86 g/mol |
Nombre IUPAC |
1,1,3-trifluoro-1,3-diiodopropane |
InChI |
InChI=1S/C3H3F3I2/c4-2(7)1-3(5,6)8/h2H,1H2 |
Clave InChI |
DFDYZRJCWJZOJB-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)I)C(F)(F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



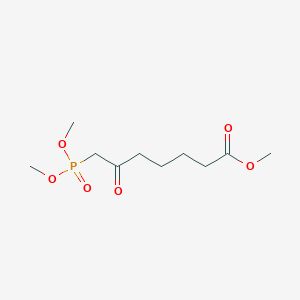
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
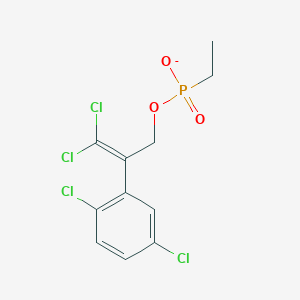
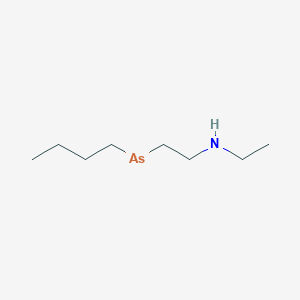
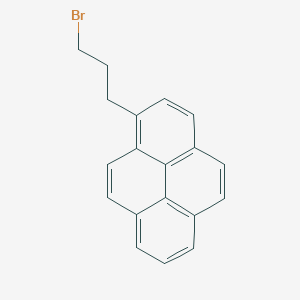
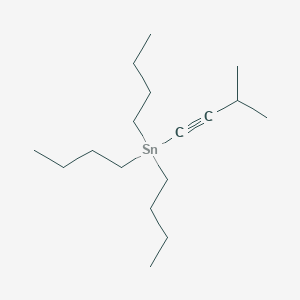
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
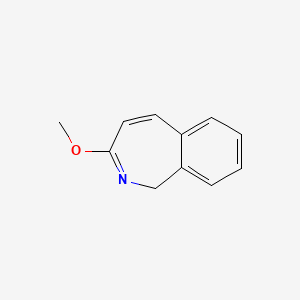
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)
![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
